molecular formula C15H17N3O2S B2457454 5-({[(Ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole CAS No. 477858-16-5

5-({[(Ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole

Cat. No.: B2457454
CAS No.: 477858-16-5
M. Wt: 303.38
InChI Key: BMFTYKJCWDFBBX-WOJGMQOQSA-N
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Description

5-({[(Ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole is a chemical compound with the CAS number 477858-16-5 . It is also known by other names such as (E)-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene]amino N-ethylcarbamate .


Molecular Structure Analysis

The molecular structure of this compound is complex, as suggested by its name. It contains a thiazole ring, which is a type of heterocyclic compound. The thiazole ring is substituted with various functional groups, including a methyl group, a phenyl group, and an ethylamino carbonyl group .

Mechanism of Action

The mechanism of action of 5-({[(Ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the inhibition of voltage-gated calcium channels. This compound has also been shown to interact with GABA receptors, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects, including the inhibition of prostaglandin synthesis and the modulation of cytokine production. This compound has also been shown to possess antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

5-({[(Ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole has several advantages for use in lab experiments, including its high potency and selectivity for its target receptors. However, this compound also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on 5-({[(Ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole, including the study of its effects on other biological systems and the development of new derivatives with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases and conditions.

Synthesis Methods

The synthesis of 5-({[(Ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole involves the reaction of ethyl isothiocyanate with 4-methyl-2-phenylthiazole-5-carboxylic acid in the presence of a base. The resulting compound is then reacted with ethyl chloroformate to yield this compound. This synthesis method has been extensively studied and optimized for maximum yield and purity.

Scientific Research Applications

5-({[(Ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole has been used in various scientific research applications, including the study of its mechanism of action and its effects on biochemical and physiological processes. This compound has been shown to possess anticonvulsant, analgesic, and anti-inflammatory effects, making it a promising candidate for further research in these areas.

Properties

IUPAC Name

[(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamino] N-ethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-4-16-15(19)20-18-11(3)13-10(2)17-14(21-13)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3,(H,16,19)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFTYKJCWDFBBX-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)ON=C(C)C1=C(N=C(S1)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)O/N=C(\C)/C1=C(N=C(S1)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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